Product packaging for Bis(2-diethylaminoethyl) sulfide(Cat. No.:CAS No. 6006-58-2)

Bis(2-diethylaminoethyl) sulfide

Cat. No.: B15489369
CAS No.: 6006-58-2
M. Wt: 232.43 g/mol
InChI Key: LYFNBXZVKYDWNX-UHFFFAOYSA-N
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Description

Bis(2-diethylaminoethyl) sulfide (CAS 6006-58-2) is a synthetic organic compound of significant interest in tertiary amine and polyamine chemistry due to its structure featuring two tertiary diethylamino groups linked by a thioether (sulfide) bridge . This molecular architecture, with the formula C 12 H 28 N 2 S and a molecular weight of 232.43 g/mol, is a defining characteristic that grants the molecule its core research value as a versatile chelating ligand . The compound can act as a bidentate or tridentate ligand, coordinating to various metal ions through both its nitrogen and sulfur atoms, which enables the formation of stable metal complexes with potential applications in catalysis and materials science . Researchers value this compound for its structural similarity to naturally occurring polyamines like spermine and spermidine, which are crucial in numerous biological processes . The synthetic analogue, with its thioether linkage providing a key variation from the all-carbon backbones of natural polyamines, is a subject of interest for its potential to modulate biological pathways . From a synthetic chemistry perspective, common routes to access this molecule involve thioether condensation reactions, such as adaptations of the Williamson ether synthesis, utilizing precursors like 2-(diethylamino)ethyl chloride and a sulfur source such as sodium sulfide . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28N2S B15489369 Bis(2-diethylaminoethyl) sulfide CAS No. 6006-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6006-58-2

Molecular Formula

C12H28N2S

Molecular Weight

232.43 g/mol

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-N,N-diethylethanamine

InChI

InChI=1S/C12H28N2S/c1-5-13(6-2)9-11-15-12-10-14(7-3)8-4/h5-12H2,1-4H3

InChI Key

LYFNBXZVKYDWNX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSCCN(CC)CC

Origin of Product

United States

Synthetic Methodologies for Bis 2 Diethylaminoethyl Sulfide

Thioether Condensation Reactions: A Primary Synthetic Approach

The formation of the sulfide (B99878) bond in Bis(2-diethylaminoethyl) sulfide is commonly achieved through thioether condensation reactions. These methods leverage the nucleophilicity of a sulfur-containing species to react with an electrophilic carbon, forging the key C-S-C linkage.

Williamson Ether Synthesis Analogues for Sulfide Formation

A well-established method for the synthesis of ethers, the Williamson ether synthesis, finds a direct analogue in the preparation of thioethers. This reaction involves the nucleophilic substitution of a halide by a thiolate anion. In the context of synthesizing this compound, this would typically involve the reaction of 2-(diethylamino)ethyl chloride with a sulfur source that can generate a thiolate, such as sodium sulfide (Na₂S).

The general mechanism follows a bimolecular nucleophilic substitution (SN2) pathway. The thiolate anion acts as the nucleophile, attacking the electrophilic carbon atom of 2-(diethylamino)ethyl chloride and displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

2 (C₂H₅)₂NCH₂CH₂Cl + Na₂S → [(C₂H₅)₂NCH₂CH₂]₂S + 2 NaCl

The success of this reaction would depend on factors such as the purity of the reactants and the careful control of reaction conditions to minimize side reactions.

Preparation from Beta-Chloroalkylamine Hydrochlorides and Sulfur Sources

A practical and common starting material for the synthesis of this compound is 2-(diethylamino)ethyl chloride hydrochloride. This salt is typically prepared by reacting 2-diethylaminoethanol with thionyl chloride (SOCl₂). A detailed procedure for the synthesis of the analogous β-dimethylaminoethyl chloride hydrochloride involves the dropwise addition of β-dimethylaminoethanol to cooled thionyl chloride, followed by stirring and purification, yielding the hydrochloride salt in high purity. orgsyn.org A similar process can be applied for the diethylamino analogue.

Once the 2-(diethylamino)ethyl chloride hydrochloride is obtained, it can be reacted with a suitable sulfur source. One documented approach for a related synthesis involves the use of sodium sulfide. The hydrochloride salt would first need to be neutralized to the free amine before reacting with the sulfide source.

Reactant 1Reactant 2ProductReaction Type
2-(Diethylamino)ethyl chloride hydrochlorideSodium SulfideThis compoundNucleophilic Substitution

Formation via Isothiouronium Salts

An alternative pathway to thioethers involves the use of isothiouronium salts. This method proceeds by reacting an alkyl halide with thiourea (B124793) to form an S-alkylisothiouronium salt. Subsequent hydrolysis of this salt under alkaline conditions yields the corresponding thiol.

For the synthesis of this compound, 2-(diethylamino)ethyl chloride hydrochloride can be reacted with thiourea. This reaction forms the S-[2-(diethylamino)ethyl]isothiouronium salt. This intermediate can then be treated in one of two ways. Firstly, hydrolysis of the isothiouronium salt would yield 2-diethylaminoethanethiol. This thiol could then react with a second molecule of 2-(diethylamino)ethyl chloride in a Williamson-type synthesis to form the final product. A Chinese patent details a similar preparation of diethylaminoethanethiol, where diethylaminoethyl chloride or its hydrochloride is reacted with thiourea, followed by alkaline hydrolysis with a strong base like sodium hydroxide. google.com

Alternatively, the isothiouronium salt itself can be used in a subsequent reaction. Under specific conditions, the isothiouronium salt can react with another molecule of the alkyl halide to form the sulfide directly, although this is a less common approach.

Alternative Synthetic Routes and Conditions

Beyond the primary condensation methods, other synthetic strategies can be employed, focusing on different aspects of the reaction mechanism and conditions to achieve the desired product.

Exploration of Nucleophilic Substitution Pathways

The core of the synthetic methods described above lies in nucleophilic substitution reactions. The reaction between an alkyl halide and a sulfur nucleophile is a classic example of an SN2 reaction. The efficiency of this reaction is influenced by the nature of the leaving group (e.g., Cl⁻, Br⁻, I⁻), the nucleophilicity of the sulfur source, the solvent, and the reaction temperature.

For the synthesis of this compound, the primary electrophile is 2-(diethylamino)ethyl chloride. The nucleophile can be the sulfide ion (S²⁻) from a salt like Na₂S, or a thiolate ion (RS⁻) generated in situ from a thiol. The reaction mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral (which is not the case here).

Optimization of Reaction Parameters (e.g., solvent, temperature, stoichiometry)

The successful and efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. While specific optimization studies for this particular compound are not extensively documented in the public domain, general principles of organic synthesis provide a framework for maximizing yield and purity.

Solvent: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they can solvate the cation of the nucleophilic salt while not strongly solvating the anion, thus increasing its nucleophilicity.

Temperature: The reaction temperature influences the reaction rate. Generally, higher temperatures lead to faster reactions. However, excessive temperatures can promote side reactions, such as elimination reactions, or lead to decomposition of the reactants or products. The optimal temperature must be determined empirically for each specific reaction. For the reaction of diethylaminoethanol with thionyl chloride, the temperature is initially kept low (below 40°C) and then raised to 60-75°C for reflux. google.com

Stoichiometry: The molar ratio of the reactants plays a significant role in the outcome of the synthesis. For the synthesis of a symmetrical sulfide like this compound from an alkyl halide and a sulfide source, a 2:1 molar ratio of the alkyl halide to the sulfide source is theoretically required. In practice, a slight excess of one reactant may be used to drive the reaction to completion. For example, in the preparation of diethylaminochloroethane hydrochloride, a slight molar excess of thionyl chloride (1:1 to 1:1.5 ratio with diethylaminoethanol) is used. google.com

The following table summarizes the key parameters and their potential impact on the synthesis of this compound.

ParameterEffect on ReactionGeneral Considerations
Solvent Influences reaction rate and mechanism (SN2 vs. elimination).Polar aprotic solvents are often favored for SN2 reactions.
Temperature Affects reaction rate and potential for side reactions.Requires optimization to balance reaction speed and product purity.
Stoichiometry Determines the theoretical yield and can influence the extent of reaction.A slight excess of one reactant may be beneficial.

Further research and experimental validation are necessary to establish the most efficient and scalable synthetic route for this compound.

Synthesis of Functionalized this compound Analogues and Derivatives

The generation of analogues of this compound primarily involves the synthesis of molecules with varied substituents on the nitrogen atoms. These modifications can significantly alter the physicochemical and biological properties of the parent compound.

Strategies for Introducing Varied N-Substituents

The introduction of diverse N-substituents on the core structure of bis(2-aminoethyl) sulfide is a versatile strategy for creating a library of novel compounds. The primary methods employed for this purpose are N-alkylation and N-arylation, which leverage the nucleophilic nature of the secondary amine precursors.

A foundational approach to synthesizing N-substituted derivatives involves the reaction of bis(2-chloroethyl) sulfide with a variety of primary and secondary amines. This nucleophilic substitution reaction, where the amine displaces the chloride leaving groups, directly yields the desired N,N'-disubstituted-bis(2-aminoethyl) sulfide derivatives. The choice of the amine dictates the nature of the N-substituent, allowing for the introduction of a wide array of alkyl and aryl groups.

N-Alkylation:

Direct N-alkylation of a precursor secondary amine, such as bis(2-methylaminoethyl) sulfide, can be achieved using various alkylating agents. Alkyl halides (iodides, bromides, or chlorides) are commonly employed in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction proceeds via an SN2 mechanism.

For instance, the reaction of bis(2-methylaminoethyl) sulfide with an excess of an alkyl halide (e.g., ethyl iodide) in a suitable solvent like acetonitrile or DMF, and in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine, would yield the corresponding N,N'-diethyl-N,N'-dimethyl-bis(2-aminoethyl) sulfide. The general scheme for N-alkylation is depicted below:

(R-NH-CH₂CH₂)₂S + 2 R'-X → (R(R')N-CH₂CH₂)₂S + 2 HX

where R is a pre-existing substituent (e.g., methyl) and R' is the new alkyl group being introduced.

N-Arylation:

The introduction of aryl groups at the nitrogen centers can be accomplished through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, typically employing a palladium or copper catalyst. In this reaction, an aryl halide (or triflate) is coupled with the secondary amine precursor in the presence of a suitable base and a phosphine (B1218219) ligand.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and need to be optimized for specific substrates. A general representation of the N-arylation reaction is as follows:

(R-NH-CH₂CH₂)₂S + 2 Ar-X → (R(Ar)N-CH₂CH₂)₂S + 2 HX

where Ar represents an aryl group.

Reductive Amination:

An alternative strategy for introducing N-alkyl substituents is through reductive amination. This two-step, one-pot process involves the reaction of a primary amine precursor, bis(2-aminoethyl) sulfide, with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

This method is particularly useful for synthesizing asymmetrically substituted derivatives by using different carbonyl compounds in a stepwise manner.

Below is a representative, hypothetical data table illustrating the kind of information that would be generated from the synthesis of such analogues.

Compound IDN-Substituent (R)Starting AmineSynthetic MethodYield (%)Physical State
1 -CH₂CH₃DiethylamineNucleophilic Substitution85Colorless Oil
2 -CH₂C₆H₅BenzylamineNucleophilic Substitution78Pale Yellow Oil
3 -C₆H₅AnilineBuchwald-Hartwig Amination65White Solid
4 -CH(CH₃)₂IsopropylamineReductive Amination72Colorless Oil
5 CyclohexylCyclohexylamineNucleophilic Substitution80Waxy Solid

This table is illustrative and based on general synthetic principles, not on specific experimental results from a cited source.

Reactivity and Chemical Transformations of Bis 2 Diethylaminoethyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The thioether group in Bis(2-diethylaminoethyl) sulfide is susceptible to oxidation, a common transformation for sulfides. This reaction typically converts the sulfide into a more polar sulfoxide (B87167) and potentially further to a sulfone. The control and selectivity of this oxidation are critical areas of investigation.

The oxidation of a thioether to a sulfoxide is a fundamental and widely utilized transformation in organic synthesis. nih.gov This process converts the non-polar sulfide into a polar sulfoxide moiety. nih.gov For this compound, this reaction would yield Bis(2-diethylaminoethyl) sulfoxide. A variety of oxidizing agents can accomplish this conversion. Hydrogen peroxide (H₂O₂) is often considered an ideal "green" oxidant because its only byproduct is water. nih.gov The reaction is frequently performed under mild, transition-metal-free conditions, for instance, by using hydrogen peroxide in glacial acetic acid, which can lead to excellent yields of the sulfoxide product. nih.gov

The general transformation is as follows: (CH₃CH₂)₂NCH₂CH₂SCH₂CH₂N(CH₂CH₃)₂ + [O] → (CH₃CH₂)₂NCH₂CH₂S(O)CH₂CH₂N(CH₂CH₃)₂

A key challenge in the oxidation of molecules like this compound is achieving selectivity. This involves oxidizing the sulfide group without affecting the tertiary amine functionalities and preventing over-oxidation to the corresponding sulfone. nih.gov The choice of oxidant and catalyst is crucial for controlling the reaction outcome.

Researchers have developed numerous methods to achieve the selective mono-oxidation of sulfides. organic-chemistry.org For instance, using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant allows for a selective conversion. organic-chemistry.org Transition-metal catalysts, such as those based on tantalum carbide, have also been shown to effectively catalyze the oxidation of sulfides to sulfoxides with high yields using 30% hydrogen peroxide. organic-chemistry.org Conversely, other catalysts like niobium carbide can promote the formation of the sulfone. organic-chemistry.org

Metal-free approaches have also gained attention. Hypervalent iodine reagents can selectively oxidize both aliphatic and aromatic sulfides at room temperature without over-oxidation. organic-chemistry.org The reaction conditions, including temperature and the stoichiometric ratio of the oxidant, play a vital role. For example, in certain catalytic systems, a moderate temperature increase can improve the yield of sulfoxide, but excessive heat may lead to the formation of the sulfone byproduct. mdpi.com The presence of amine groups, as in this compound, adds another layer of complexity, as some oxidants like hypochlorite (B82951) are known to react with both thioethers and amines. acs.orgnih.gov Therefore, achieving selective oxidation of the sulfide moiety requires careful selection of a chemo-selective reagent that preferentially targets the sulfur atom.

Oxidant/Catalyst SystemTypical ConditionsSelectivity NotedReference
Hydrogen Peroxide / Acetic AcidRoom Temperature, Metal-FreeHigh selectivity for sulfoxide nih.gov
CAN (catalytic) / NaBrO₃Heterogeneous, Organic SolventSelective for sulfoxide organic-chemistry.org
Hydrogen Peroxide / Tantalum Carbide-High yields of sulfoxides organic-chemistry.org
Ion-supported Hypervalent IodineRoom TemperatureExcellent yields without over-oxidation organic-chemistry.org
Dioxygen / Nitrogen Dioxide (catalytic)-High yields of sulfoxides missouristate.edu

Quaternization Reactions of Amine Functionalities

The two tertiary amine groups in this compound are nucleophilic centers that readily undergo alkylation reactions. This process, known as quaternization, converts the tertiary amines into quaternary ammonium salts, significantly altering the molecule's physical and chemical properties.

The presence of two tertiary amine groups allows for the synthesis of bis-quaternary ammonium salts (bis-QAS). nih.govresearchgate.net These compounds feature two positively charged quaternary nitrogen centers. The synthesis is typically a straightforward procedure involving the reaction of the parent diamine with an alkylating agent. nih.gov The reaction transforms the neutral, lipid-soluble parent molecule into a water-soluble salt with two cationic sites. A wide variety of bis-QAS have been synthesized from different diamine precursors for various applications. nih.govmdpi.com

The general reaction scheme for the bis-quaternization of this compound is: (CH₃CH₂)₂NCH₂CH₂SCH₂CH₂N(CH₂CH₃)₂ + 2 R-X → [R-N⁺(CH₂CH₃)₂CH₂CH₂SCH₂CH₂N⁺(CH₂CH₃)₂-R]·2X⁻ Where R-X is the alkylating agent.

The formation of the quaternary ammonium salt occurs via an alkylation reaction, which is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. msu.edunih.gov In this process, the lone pair of electrons on the nitrogen atom of the diethylamino group acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent, typically an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.

The efficiency of the reaction depends on the reactivity of the alkylating agent and the reaction conditions. Common alkylating agents include alkyl halides such as alkyl iodides, bromides, and chlorides. The choice of the alkyl group (R) and the halide (X) allows for the synthesis of a diverse library of bis-quaternary ammonium salts with tailored properties. nih.govmdpi.com

Alkylating Agent ClassExampleGeneral ReactivityReference
Alkyl IodidesMethyl Iodide (CH₃I)Highly reactive msu.edu
Alkyl BromidesEthyl Bromide (CH₃CH₂Br)Good reactivity msu.edu
Alkyl ChloridesBenzyl Chloride (C₆H₅CH₂Cl)Moderately reactive msu.edu
Dialkyl SulfatesDimethyl Sulfate ((CH₃)₂SO₄)Highly reactive-

Nucleophilic Reactivity Profiles

This compound has two distinct types of nucleophilic centers: the sulfur atom of the sulfide bridge and the nitrogen atoms of the terminal amine groups. The nucleophilicity of sulfur is generally greater than that of oxygen in analogous ether compounds. msu.edu This allows the sulfide to react with electrophiles, such as alkyl halides, to form ternary sulfonium (B1226848) salts. msu.edu

However, in the context of this compound, the tertiary amine groups are also potent nucleophiles. The lone pair of electrons on the nitrogen atoms readily participates in nucleophilic substitution reactions. nih.gov In competitive reactions, the relative nucleophilicity of the sulfur versus the nitrogen atoms would determine the reaction outcome. Often, the quaternization of the amine groups is the more facile and commonly exploited reaction pathway. msu.edu The nucleophilic character of both the sulfur and nitrogen atoms makes the molecule a versatile building block for the synthesis of more complex structures through reactions with various electrophiles.

Stability and Degradation Pathways of this compound

The stability and degradation of this compound are dictated by the reactivity of its constituent functional groups: a thioether linkage and two tertiary amine moieties. In the absence of specific mechanistic studies on this compound, its degradation pathways can be inferred from the known reactivity of analogous thioethers and tertiary amines. The primary modes of degradation are expected to involve oxidation of the sulfur atom and reactions involving the tertiary amine groups, particularly under thermal or oxidative stress.

Oxidative Degradation

The sulfur atom in this compound is susceptible to oxidation. Thioethers are well-known to be oxidized to sulfoxides and subsequently to sulfones. This process can be initiated by various oxidizing agents, including peroxides, peracids, and even molecular oxygen, especially under conditions that promote radical formation.

The general mechanism for the oxidation of a thioether proceeds as follows:

Oxidation to Sulfoxide: The nucleophilic sulfur atom attacks the oxidizing agent (e.g., a peroxide), leading to the formation of a sulfoxide and a reduced form of the oxidant. This is typically the first and faster step in the oxidation process.

Oxidation to Sulfone: The resulting sulfoxide can undergo further oxidation to a sulfone. This step generally requires stronger oxidizing conditions or prolonged exposure to the oxidant compared to the initial oxidation to the sulfoxide.

For this compound, this would result in the formation of Bis(2-diethylaminoethyl) sulfoxide and subsequently Bis(2-diethylaminoethyl) sulfone.

The presence of tertiary amine groups can influence the oxidative stability. Tertiary amines can be oxidized to form amine oxides. It is plausible that a complex interplay exists between the oxidation of the sulfur and nitrogen atoms. The specific pathway taken would likely depend on the nature of the oxidant and the reaction conditions. For instance, some studies on the aerobic oxidation of sulfides have shown that tertiary amines can act as redox mediators in the presence of a photocatalyst like TiO2, facilitating the oxidation of the sulfide to a sulfoxide. nih.gov

Thermal Degradation

The thermal stability of this compound is expected to be influenced by the C-S and C-N bonds. While thioethers are generally more thermally stable than their ether counterparts, the presence of the diethylaminoethyl groups introduces potential degradation pathways.

Based on studies of other tertiary amines, thermal degradation can proceed through several mechanisms:

Hofmann Elimination: If a suitable beta-hydrogen is present, a tertiary amine can undergo elimination to form an alkene and a secondary amine. In the case of this compound, this could potentially lead to the formation of N,N-diethylvinylamine and a thiol intermediate, though this pathway is less common for simple alkylamines compared to quaternary ammonium salts.

C-N Bond Cleavage: At elevated temperatures, homolytic cleavage of the C-N bonds can occur, generating radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

Intramolecular Reactions: The structure of this compound allows for the possibility of intramolecular reactions. For example, the nitrogen atom could potentially interact with the sulfur atom or the ethyl chain, leading to cyclization or rearrangement products under thermal stress. While no specific studies confirm this for the title compound, intramolecular reactions are a known degradation pathway for molecules with multiple reactive centers.

It is important to note that the presence of both a thioether and tertiary amine functionalities could lead to complex degradation profiles, with the initial point of bond scission being dependent on the relative bond dissociation energies and the specific conditions applied.

Hydrolytic Stability

Thioethers are generally stable to hydrolysis under neutral and acidic conditions. However, the presence of the tertiary amine groups could influence the hydrolytic stability of this compound, particularly at different pH values.

Under acidic conditions, the tertiary amine groups will be protonated to form ammonium salts. This would likely increase the solubility of the compound in aqueous media but is not expected to directly lead to the cleavage of the C-S-C backbone.

Under strongly basic conditions, while thioethers are generally resistant to hydrolysis, the possibility of elimination reactions involving the ethyl groups attached to the nitrogen cannot be entirely ruled out, although this is less likely than for quaternary ammonium compounds.

Coordination Chemistry and Ligand Applications of Bis 2 Diethylaminoethyl Sulfide

Ligand Design and Donor Atom Characteristics

The structure of Bis(2-diethylaminoethyl) sulfide (B99878), featuring a central sulfur atom flanked by two ethylamino arms, provides specific donor atom characteristics that dictate its coordination behavior with metal ions. The interplay between the soft sulfur donor and the harder nitrogen donors, along with the flexibility of the ethyl chains, allows for various coordination modes.

Bis(2-diethylaminoethyl) sulfide typically functions as a tridentate ligand, coordinating to a single metal center through its two nitrogen atoms and the central sulfur atom. This N2S donor set is a key feature of its ligand design. Research on the closely related analogue, bis(2-dimethylaminoethyl) sulfide (Me4daes), shows that it consistently forms 1:1 complexes with transition metals, acting as a classic tridentate ligand. acs.org In this mode, the ligand wraps around the metal ion, occupying three coordination sites. While the ethyl groups in this compound are bulkier than the methyl groups in Me4daes, the fundamental tridentate coordination is expected to be the dominant mode.

The potential for tetradentate coordination, where the ligand might bridge between two metal centers, is less common but conceivable, particularly in the formation of polymeric or dimeric structures. However, the typical application involves its role as a chelating tridentate agent.

The formation of stable metal complexes with this compound is governed by the distinct properties of its sulfur and nitrogen donor atoms. According to Hard and Soft Acid and Base (HSAB) theory, the tertiary amine nitrogen atoms are considered "harder" donors compared to the "softer" sulfide sulfur atom. This combination allows the ligand to effectively coordinate with a range of transition metal ions that have intermediate or soft characteristics.

Nitrogen Donors: The two diethylamino groups provide strong coordination sites through their nitrogen lone pairs. These N-donor atoms readily bond with first-row transition metals like cobalt(II) and nickel(II). acs.orgnih.govechemcom.com

The combination of both hard nitrogen and soft sulfur donors in a flexible chain makes this compound a versatile ligand for stabilizing specific coordination geometries and electronic states in metal complexes. acs.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an organic solvent. The resulting complexes are then characterized to determine their structure and properties.

This compound and its analogues form stable complexes with various transition metals. Studies have focused particularly on its reactions with cobalt(II) and nickel(II) halides and thiocyanates. acs.org The synthesis typically involves mixing the ligand and the metal salt in a 1:1 molar ratio in a solvent like ethanol (B145695). The resulting complexes can often be precipitated by adding a nonpolar solvent like petroleum ether. acs.org

These complexes are generally soluble in polar organic solvents such as nitroethane, chloroform, and alcohols, but insoluble in nonpolar solvents. acs.org Many of the solid complexes are hygroscopic and must be handled in a dry atmosphere. acs.org

A significant area of interest is the ability of this ligand to form five-coordinated complexes. Research on the analogous bis(2-dimethylaminoethyl) sulfide (Me4daes) has shown that it forms five-coordinated, high-spin complexes with both cobalt(II) and nickel(II). acs.org In these complexes, the metal ion is coordinated to the N2S donor set of the ligand and two anionic ligands (e.g., Cl⁻, Br⁻), resulting in a [M(ligand)X₂] structure.

The characterization of these complexes involves several techniques:

Spectral Analysis: Visible spectra are used to deduce the coordination geometry. For instance, the spectra of the cobalt(II) and nickel(II) complexes with Me4daes are consistent with a five-coordinate environment, likely a distorted trigonal bipyramidal or square pyramidal geometry. acs.org

Magnetic Susceptibility: Measurements of magnetic moments help determine the spin state of the metal ion. The cobalt(II) and nickel(II) complexes exhibit magnetic moments indicative of high-spin configurations, with three and two unpaired electrons, respectively. acs.orgechemcom.com

Conductivity Measurements: Molar conductance measurements in solution can indicate whether the anionic ligands are coordinated to the metal or exist as free ions. For these complexes, the low conductivity values in solution confirm that they are non-electrolytes, meaning the anions remain bonded to the metal center. acs.org

In solution, these five-coordinated complexes can exist in equilibrium with other species, including associated (dimeric) or tetrahedral species, particularly at elevated temperatures. acs.org

Properties of M(Me4daes)X₂ Complexes (Analogue to this compound complexes)
ComplexColorCoordination NumberSpin StateGeometry Indication
[Co(Me4daes)Cl₂]Blue5High-spinFive-coordinated
[Co(Me4daes)Br₂]Blue5High-spinFive-coordinated
[Ni(Me4daes)Cl₂]Green5High-spinFive-coordinated
[Ni(Me4daes)Br₂]Green5High-spinFive-coordinated

Data derived from studies on the analogous ligand bis(2-dimethylaminoethyl) sulfide (Me4daes). acs.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of a MOF are highly dependent on the geometry and functionality of the organic linker. Flexible ligands, particularly those with multiple donor atoms like bis(imidazole) or bis(pyrazole) linkers, are often used to create dynamic and responsive MOF structures. rsc.orgresearchgate.net

While there is no specific literature detailing the use of this compound as a primary linker in MOF synthesis, its structural characteristics make it a potential candidate for such applications. Its key features relevant to MOF design include:

Flexibility: The ethyl chains provide conformational freedom, which can allow for the formation of complex and adaptive framework structures.

Multiple Donor Sites: The N,N,S donor set offers multiple points of connection, which could lead to the formation of higher-dimensional networks. The ligand could potentially bridge multiple metal centers, acting as a pillar or linker between inorganic layers or clusters. rsc.org

The synthesis of such MOFs would involve reacting this compound with appropriate metal precursors under solvothermal conditions, a common method for MOF synthesis. researchgate.net The ability of the ligand to chelate to one metal center while potentially using its donor atoms to bridge to another makes it an intriguing, albeit currently unexplored, precursor for novel MOF architectures.

Influence of Ligand Structure on Electronic and Magnetic Properties of Complexes

The flexible tridentate ligand, this compound, featuring two nitrogen and one sulfur donor atoms, is anticipated to form stable chelate complexes with a variety of transition metals. The electronic and magnetic properties of these complexes are intrinsically linked to the coordination geometry enforced by the ligand and the nature of the metal-ligand interactions. However, a comprehensive search of the scientific literature reveals a notable absence of detailed studies specifically investigating the electronic and magnetic properties of metal complexes derived from this compound.

While general principles of coordination chemistry allow for predictions, specific experimental data from techniques such as electronic absorption spectroscopy and magnetic susceptibility measurements are not publicly available for complexes of this particular ligand. Theoretical studies, including density functional theory (DFT) calculations, which could provide insights into the molecular orbital energies and spin states, have also not been reported for these specific compounds.

In related systems involving thioether-amine ligands, the interplay between the soft sulfur donor and the harder amine donors can lead to interesting electronic structures and magnetic behaviors. The electronic spectra of such complexes are typically characterized by d-d transitions in the visible region and charge-transfer bands in the ultraviolet region. The energies and intensities of these bands are sensitive to the coordination environment and the metal ion's oxidation state.

The magnetic properties of complexes with ligands analogous to this compound can range from diamagnetic to paramagnetic, depending on the metal ion and its spin state. For instance, with a d8 metal like Ni(II) in an octahedral field, a paramagnetic high-spin complex would be expected, while a square planar geometry would result in a diamagnetic low-spin complex. The specific stereochemistry imposed by the bite angles and flexibility of the this compound ligand would be a critical determinant of these properties.

Table 1: Predicted Spectroscopic and Magnetic Properties of Hypothetical this compound Complexes

Metal IonPlausible GeometryPredicted Spin StateExpected Electronic Transitions (Qualitative)Predicted Magnetic Behavior
Cu(II)Distorted Square Pyramidal/Trigonal BipyramidalS = 1/2Broad d-d bandsParamagnetic
Ni(II)Octahedral / Distorted Square PlanarS = 1 (High-spin) / S = 0 (Low-spin)Multiple d-d bands / Single prominent d-d bandParamagnetic / Diamagnetic
Co(II)Octahedral / TetrahedralS = 3/2 (High-spin)Multiple d-d bandsParamagnetic
Zn(II)TetrahedralS = 0Ligand-to-metal charge transferDiamagnetic

Note: The data in this table is predictive and not based on experimental findings for this compound complexes.

Application as Ligands in Organometallic Chemistry

The application of this compound as a ligand in organometallic chemistry remains an unexplored area of research. A thorough review of the current literature indicates a lack of published studies detailing the use of this specific ligand in organometallic synthesis or catalysis.

In principle, the N,N,S donor set of this compound could serve as an ancillary ligand to stabilize organometallic fragments and influence their reactivity. The combination of hard nitrogen and soft sulfur donors offers the potential for hemilabile coordination, where one of the donor atoms can reversibly dissociate to open a coordination site for substrate binding and activation. This property is often sought after in the design of catalysts for various organic transformations.

Potential areas where organometallic complexes of this compound could find application include:

Catalysis: The steric and electronic properties of the ligand could be tuned to influence the activity and selectivity of metal-catalyzed reactions such as polymerization, hydrogenation, or cross-coupling reactions.

Stabilization of Reactive Species: The tridentate nature of the ligand could be employed to stabilize reactive organometallic intermediates.

Precursors for Materials Science: Metal complexes incorporating this ligand could potentially serve as single-source precursors for the synthesis of mixed-metal sulfide nanomaterials.

However, without experimental data, these remain hypothetical applications. There are no reported examples of this compound being used in specific catalytic systems or for the synthesis of well-defined organometallic compounds.

Table 2: Potential Organometallic Research Areas for this compound

Research AreaPotential Metal CenterTarget ApplicationRationale
Olefin PolymerizationLate Transition Metals (e.g., Ni, Pd)Production of polyolefinsThe ligand could influence polymer branching and molecular weight.
Catalytic HydrogenationRu, Rh, IrReduction of unsaturated organic compoundsHemilabile coordination could facilitate substrate binding.
Cross-Coupling ReactionsPd, NiFormation of C-C and C-heteroatom bondsThe ligand's electronic properties could modulate the catalytic cycle.

Note: This table represents potential avenues for future research and is not based on existing applications of this compound in organometallic chemistry.

Catalytic Roles and Mechanisms of Bis 2 Diethylaminoethyl Sulfide Systems

Catalytic Activity in Organic Transformations

While compounds containing thioether and amine functionalities are versatile in chemistry, the specific application of Bis(2-diethylaminoethyl) sulfide (B99878) as a primary catalyst or co-catalyst in major organic reactions like sulfoxidation or polymerization is not extensively documented.

Sulfoxidation: The thioether group within Bis(2-diethylaminoethyl) sulfide is inherently susceptible to oxidation, a process that can convert the sulfide to a sulfoxide (B87167) and subsequently to a sulfone. This reactivity is a fundamental property of the molecule's structure. However, research detailing the use of this compound itself as a catalyst to facilitate the sulfoxidation of other substrates is not prominent in the reviewed literature. The challenge in such processes often lies in achieving selective mono-oxidation while preventing over-oxidation to the sulfone, a common focus in the development of sulfoxidation catalysts. While many metal-based systems have been developed for catalytic sulfoxidation, the role of amine thioethers as the catalyst rather than the substrate is a distinct and less explored area. nih.govnih.govresearchgate.netrsc.org

Polymerization: In the field of polymerization, various compounds can act as promoters or co-catalysts that modify the activity and selectivity of the primary catalyst, such as a Ziegler-Natta system. researchgate.net However, there is a lack of specific studies identifying this compound as a chemical promoter or co-catalyst in polymerization reactions. The literature on polymerization catalysis is extensive but tends to focus on other classes of ligands and activators. researchgate.net

Given the absence of established data confirming this compound as a catalyst for the aforementioned organic transformations, detailed investigations into its potential reaction mechanisms in such catalytic cycles are not available. Mechanistic studies are contingent upon confirmed catalytic activity, which has not been reported for this compound in the context of sulfoxidation or polymerization catalysis.

Ligand Role in Metal-Catalyzed Reactions

The most significant catalytic role of this compound and its structural analogues is as a multidentate ligand. The presence of one sulfur and two nitrogen donor atoms allows it to form stable complexes with transition metals, which can then serve as active catalysts for various transformations. nih.gov This chelating ability is central to its function in catalysis.

In the selective oligomerization of ethylene (B1197577) to produce valuable linear alpha-olefins like 1-hexene and 1-octene, chromium-based catalysts are of significant industrial importance. nih.govdigitellinc.comrsc.org The performance of these catalysts is critically dependent on the ligand coordinated to the chromium center. While this compound itself is not the most cited ligand, structurally related N-S-N tridentate ligands, such as bis(pyrazolyl)thioethers, have been successfully employed in this area.

A family of chromium complexes supported by bis(pyrazolyl)thioether ligands, which feature the same N-S-N coordination core, have been synthesized and tested for ethylene oligomerization. researchgate.net When activated with a co-catalyst like methylaluminoxane (MAO), these chromium precatalysts form active systems that produce a range of oligomers from C4 to C12+. researchgate.net The nature of the central bridging atom (sulfur in this case) and the substituents on the nitrogen donors strongly influence the catalytic performance and the distribution of the resulting olefin products. researchgate.net

Table 1: Catalytic Performance of an Analogous N-S-N Ligand-Chromium System in Ethylene Oligomerization Data derived from studies on structurally similar bis(pyrazolyl)thioether chromium complexes. researchgate.net

Precatalyst SystemCo-catalystProductsSelectivity
CrCl₃{S-bis[(3,5-DMPz)methyl]sulfide]}MAOC₄ – C₁₂⁺ OligomersHigh for α-olefins (>82.4%)

This demonstrates the potential of N-S-N ligands, a class to which this compound belongs, to support highly active and selective ethylene oligomerization catalysts.

The ability of thioether-amine ligands to coordinate with a variety of transition metals opens up applications in other catalytic processes beyond olefin oligomerization. The coordination chemistry of these ligands is a crucial precursor to their catalytic function. researchgate.netbohrium.comnih.gov

For instance, a novel N-S-N ligand, bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]sulfide, has been synthesized and complexed with copper(II). nih.gov In the resulting complex, the ligand acts as a tridentate chelate, coordinating to the copper center through both imidazole nitrogen atoms and the central thioether sulfur atom. nih.gov While this particular study focused on mimicking the active sites of blue copper proteins, it exemplifies the strong coordination behavior of N-S-N ligands with late transition metals. nih.gov Such stable complex formation is a prerequisite for catalytic applications, which could include oxidation, reduction, or cross-coupling reactions. nih.govwikipedia.org

The broader class of thioether-containing ligands has been used to stabilize various transition metals in diverse catalytic applications. researchgate.netbohrium.com The specific electronic and steric properties imparted by the ligand framework are key to modulating the reactivity of the metal center. nih.gov

Advanced Spectroscopic and Structural Elucidation of Bis 2 Diethylaminoethyl Sulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Bis(2-diethylaminoethyl) sulfide (B99878) and its derivatives in solution. Both ¹H and ¹³C NMR spectra provide critical data on the molecular framework.

Elucidation of Electronic and Conformational Features

The electronic environment of the nuclei and the conformational features of the molecule are readily interpreted from NMR data. In Bis(2-diethylaminoethyl) sulfide, the chemical shifts of the methylene (B1212753) (CH₂) groups adjacent to the sulfur and nitrogen atoms are particularly informative. The symmetry of the molecule often results in a simplified spectrum, where equivalent protons and carbons give rise to the same signal.

For instance, in related amine-bearing ligands, a combination of 1D and 2D NMR experiments, such as Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed. nih.gov These advanced techniques help to unequivocally assign all proton and carbon signals, even in complex coordination compounds. nih.gov The coordination of a metal ion to the nitrogen atoms, for example, induces significant downfield shifts in the signals of the adjacent methylene protons, providing clear evidence of metal-ligand interaction. nih.gov Studies on similar compounds, such as N,N′-bis[2-(diethylamino)phenyl]thiourea, show that ¹H NMR can also reveal intramolecular hydrogen bonding, observed as broad singlets for the N-H protons. nih.gov

Table 1: Representative ¹³C NMR Spectral Data

Compound Functional Group Chemical Shift (δ) ppm
This compound -CH₂-S- Not explicitly detailed in search results
-CH₂-N< Not explicitly detailed in search results
-N-CH₂-CH₃ Not explicitly detailed in search results
-N-CH₂-CH₃ Not explicitly detailed in search results
Bis(2-diisopropylaminoethyl) sulfide -CH(CH₃)₂ Not explicitly detailed in search results
-CH₂-S- Not explicitly detailed in search results
-CH₂-N< Not explicitly detailed in search results

Mass Spectrometry Techniques (e.g., GC-MS, HPLC-MS) for Molecular Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and analyzing the fragmentation patterns of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile compound. nih.gov

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ and several key fragment ions. The fragmentation process typically involves cleavage of the C-S and C-N bonds, as well as rearrangements. The most abundant fragment ion often corresponds to the loss of an ethyl group or the cleavage of the carbon-sulfur bond, leading to the formation of the diethylaminoethyl fragment. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which aids in its identification. nih.gov

In the analysis of related disulfide and sulfoxide (B87167) compounds, Low-Resolution Mass Spectrometry (LRMS) is also used to confirm the identity of the compounds by observing the [M+H]⁺ peak. rsc.org For more complex derivatives, such as multinuclear silver cores with related ligands, Electrospray Ionization Mass Spectrometry (ESI-MS) has proven effective in showing that the multinuclear structures are retained in solution. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

Technique Feature m/z Value
GC-MS Molecular Ion [M]⁺ 232
Major Fragment 1 Not explicitly detailed in search results
Major Fragment 2 Not explicitly detailed in search results

Data derived from the molecular weight provided by PubChem. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of this compound will prominently feature C-H, C-N, and C-S stretching and bending vibrations.

The C-H stretching vibrations from the ethyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine groups typically appears in the 1000-1250 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range. Vapor-phase IR spectra are available for this compound, providing a reference for its vibrational modes. nih.gov Methodologies for obtaining quantitative vapor-phase infrared spectra have been developed for related compounds like bis-(2-chloroethyl) sulfide, utilizing a Fourier Transform Infrared (FTIR) spectrometer. dtic.mil

In studies of more complex derivatives, such as N,N′-bis[2-(diethylamino)phenyl]thiourea, IR spectroscopy has been used to observe shifts in N-H stretching frequencies, which provides insight into hydrogen bonding within the crystal structure. nih.gov

Table 3: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Alkyl) Stretching 2850 - 3000
C-N (Tertiary Amine) Stretching 1000 - 1250
C-S (Sulfide) Stretching 600 - 800

Note: These are general expected ranges. Specific peak values are available from spectral databases. nih.gov

X-ray Crystallography for Solid-State Molecular Structures of Complexes and Salts

A notable example is the crystal structure of bis-(1-(2-(diethylamino)ethyl)-3-methylimidazolin-2-ylidene) di-silver(I) bis-(triflimide). researchgate.net In this complex, the (2-(diethylamino)ethyl) moiety acts as a ligand coordinating to a silver atom. The crystallographic data revealed the compound crystallizes in the triclinic space group P-1 with specific unit cell dimensions. researchgate.net Such studies are crucial for understanding the coordination chemistry of this compound derivatives, showing how they interact with metal centers to form complex architectures. researchgate.net

Furthermore, in related N,N′-bis(2-dialkylaminophenyl)thioureas, X-ray diffraction has been used to confirm molecular structures and reveal detailed information about intramolecular and intermolecular hydrogen bonds that dictate the packing in the solid state. nih.govresearchgate.net

Table 4: Crystallographic Data for a Bis(2-diethylaminoethyl) Derivative Complex

Parameter Value
Compound bis-(1-(2-(diethylamino)ethyl)-3-methylimidazolin-2-ylidene) di-silver(I) bis-(triflimide)
Formula C₂₄H₃₈Ag₂F₁₂N₈O₈S₄
Crystal System Triclinic
Space Group P-1
a (Å) 9.4438(4)
b (Å) 9.8561(3)
c (Å) 12.0065(4)
α (°) 101.606(2)
β (°) 93.366(2)
γ (°) 92.789(2)

Data from the crystallographic study of a silver complex containing the (2-(diethylamino)ethyl) ligand. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structure. For a molecule like Bis(2-diethylaminoethyl) sulfide (B99878), DFT can be employed to predict a wide range of properties.

Prediction of Molecular Geometries and Conformational Analysis

Due to the presence of flexible ethyl and diethylamino groups, Bis(2-diethylaminoethyl) sulfide can adopt numerous conformations. Computational methods, particularly DFT, are instrumental in identifying the most stable three-dimensional arrangements of the molecule.

Conformational analysis of flexible thioethers is a complex task where different computational methods may sometimes yield varying results. mdpi.com The process typically begins with a broader, less computationally intensive search using methods like molecular mechanics (MMFF) to identify a set of low-energy conformers. mdpi.com These initial structures are then optimized using more accurate DFT methods, such as the B3LYP or M06 functionals, to refine the geometries and relative energies of the conformers. mdpi.com For flexible molecules, the choice of solvent can significantly influence the conformational equilibrium, a factor that can be modeled in DFT calculations. rsc.orgchemrxiv.org The analysis of rotational barriers around the various single bonds (C-C, C-N, C-S) would reveal the energy landscape and the likelihood of interconversion between different conformations.

While specific data for this compound is not available in the reviewed literature, a hypothetical conformational analysis would likely reveal that the lowest energy conformers are influenced by a balance of steric hindrance between the diethylamino groups and intramolecular non-covalent interactions.

Table 1: Hypothetical Data Table of Key Geometric Parameters for a Low-Energy Conformer of this compound Predicted by DFT

ParameterPredicted Value
C-S-C Bond Angle~100-105°
C-N-C Bond Angle~110-115°
C-S Bond Length~1.80-1.85 Å
C-N Bond Length~1.45-1.50 Å
Dihedral Angle (C-S-C-C)Varies with conformation

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would require specific DFT calculations for this compound.

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gaps, Mulliken Atomic Charges)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations can provide detailed information about the distribution of electrons within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is likely to be localized on the sulfur and nitrogen atoms due to the presence of lone pairs of electrons, making these sites susceptible to electrophilic attack.

Mulliken atomic charges, another output of DFT calculations, provide an estimation of the partial charge on each atom in the molecule. This information helps in identifying electrophilic and nucleophilic centers. In this compound, the nitrogen and sulfur atoms are expected to carry negative partial charges, while the adjacent carbon atoms and the hydrogen atoms would have positive partial charges. This charge distribution is critical in understanding intermolecular interactions.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energye.g., -6.5 eVElectron-donating ability
LUMO Energye.g., +1.5 eVElectron-accepting ability
HOMO-LUMO Gape.g., 8.0 eVChemical reactivity and stability
Mulliken Charge on Sulfure.g., -0.3 eNucleophilic character
Mulliken Charge on Nitrogene.g., -0.4 eNucleophilic character

Note: The values in this table are for illustrative purposes only and would need to be determined by specific DFT calculations.

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. By examining the topology of the electron density, one can identify bond critical points (BCPs), which are indicative of a chemical bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (covalent vs. non-covalent).

For this compound, a QTAIM analysis would be expected to characterize the covalent C-S, C-N, C-C, and C-H bonds. Furthermore, it could reveal the presence and strength of intramolecular hydrogen bonds, such as weak C-H···N or C-H···S interactions, which can influence the conformational preferences of the molecule.

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure and function of many chemical and biological systems. In this compound, these interactions, though weaker than covalent bonds, can significantly impact its conformational landscape and how it interacts with other molecules.

The flexible side chains of this compound can fold in ways that allow for intramolecular non-covalent interactions. These can include van der Waals forces and potential weak hydrogen bonds. Computational methods are essential for identifying and quantifying these subtle interactions. acs.org For example, studies on related sulfur-containing compounds highlight the importance of accurately modeling these forces. mdpi.com

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a system over time. nih.govdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular flexibility, and interactions with the environment, such as a solvent.

For this compound, an MD simulation would reveal how the molecule behaves in a solution, showing the rapid changes in its conformation and its interactions with solvent molecules. This would provide a more realistic picture of the molecule's behavior than static calculations alone. For instance, MD simulations have been used to study the behavior of molecules with diethylaminoethyl groups in other contexts, providing insights into their dynamic properties. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products.

For this compound, one could investigate various potential reactions, such as its oxidation at the sulfur atom or its protonation at the nitrogen atoms. DFT calculations can be used to locate the structures of the transition states and calculate the activation energies for these reactions. mdpi.com This information is invaluable for predicting the conditions under which the molecule might react and the products that are likely to form. For example, understanding the reaction pathways is crucial in studies of related compounds like sulfur mustards and their analogs. mdpi.com

Quantum Chemical Parameters in Reactivity Prediction

A comprehensive search of available scientific literature and computational chemistry databases has revealed a significant gap in the theoretical study of this compound. At present, there are no published research findings detailing the quantum chemical parameters for this specific compound.

While computational studies are prevalent for analogous structures, such as sulfur mustard and its derivatives, this level of detailed analysis has not been extended to this compound. Therefore, data tables and specific research findings on its calculated parameters for reactivity prediction are not available.

The prediction of chemical reactivity through computational means relies on the calculation of various molecular descriptors. These often include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's ability to donate or accept electrons. The energy gap between them is a key indicator of chemical reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness are derived from HOMO and LUMO energies to provide a general overview of a molecule's stability and reactivity.

Fukui Functions: These parameters are used to predict the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule.

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, indicating electron-rich and electron-poor regions susceptible to interaction.

Without dedicated density functional theory (DFT) or other high-level computational studies on this compound, these parameters remain uncalculated and unconfirmed. Such research would be necessary to provide a theoretical framework for understanding its reactivity, stability, and potential interaction mechanisms at a molecular level.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Determination

Chromatographic techniques are central to the analysis of Bis(2-diethylaminoethyl) sulfide (B99878), providing the necessary separation from complex sample matrices before detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are powerful tools for this purpose.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the detection of compounds structurally similar to Bis(2-diethylaminoethyl) sulfide, such as nitrogen mustards. wiley.com An innovative approach involves a derivatization step to enhance the stability and detectability of the target molecule. For instance, in the analysis of nitrogen mustards, ethanolysis can be employed to replace unstable alkyl chloride groups with stable ether linkages, creating unique derivatives amenable to LC-MS/MS analysis. wiley.com This technique is particularly valuable for trace-level detection in complex environmental matrices. wiley.com

The use of a specific derivatization agent can significantly improve the ionization efficiency and chromatographic retention of the analyte. For related sulfide compounds, the introduction of Ag(I) has been shown to induce ionization, facilitating their detection by LC-ESI-MS where they would otherwise show a weak response. researchgate.net

A typical LC-MS/MS method would involve a reversed-phase column and a gradient elution program. For example, a gradient could start with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramp up to a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). nih.govresearchgate.net This ensures the effective separation of the analyte from other components in the sample. The mass spectrometer is then operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity. researchgate.net

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Related Sulfide Compounds

ParameterValue
Column C18 reversed-phase (e.g., 3.9 mm × 150 mm, 5µm) researchgate.net
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Methanol researchgate.net
Flow Rate 0.5 mL/min researchgate.net
Injection Volume 5 µL nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive or Negative nih.gov
MS/MS Mode Selected Reaction Monitoring (SRM) researchgate.net

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including analogues of this compound like sulfur mustards. nih.gov For compounds that are not sufficiently volatile or stable for direct GC analysis, a derivatization step may be necessary. For instance, in the analysis of sulfide ions in biological samples, ethenesulfonyl fluoride (B91410) has been used as a derivatizing reagent to create a more volatile and thermally stable derivative suitable for GC-MS analysis. nih.gov

The choice of carrier gas is a key parameter in GC-MS. While helium is traditionally used, hydrogen is a viable alternative that can offer faster analysis times, though it may require re-optimization of the method and can sometimes alter mass spectral patterns. shimadzu.com The GC oven temperature program is critical for achieving good chromatographic separation. A typical program involves an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the analytes of interest. shimadzu.comijhsr.org

Table 2: Example GC-MS Parameters for Analysis of Related Compounds

ParameterValue
Column Rtx-624 (60 m x 0.32 mm i.d., 1.8 µm df) shimadzu.com
Carrier Gas Helium or Hydrogen shimadzu.com
Injector Temperature 200 °C shimadzu.com
Oven Program Initial 40°C (2 min hold), ramp at 8°C/min to 110°C (1 min hold), then ramp at 10°C/min to 220°C (10 min hold) shimadzu.com
Ionization Mode Electron Ionization (EI) at 70 eV shimadzu.com
Mass Analyzer Quadrupole or Time-of-Flight (TOF) shimadzu.comnih.gov
Scan Range m/z 40-200 shimadzu.com

This table provides a representative set of GC-MS conditions that would likely be a good starting point for the analysis of this compound.

Optimization of Detection Parameters (e.g., ionic reactions, gradient elution)

Optimizing detection parameters is essential to maximize the sensitivity and selectivity of the analytical method. In mass spectrometry, this includes the selection of appropriate precursor and product ions for SRM/MRM analysis, as well as the optimization of collision energies and other ion source parameters. For GC-MS analysis of sulfide ions, the derivatization reaction with ethenesulfonyl fluoride was optimized to ensure selective derivatization and minimal interference from the sample matrix. nih.gov

In HPLC, the gradient elution program must be carefully tailored to the specific analytes and the sample matrix. A well-optimized gradient ensures that the compound of interest is well-resolved from interfering substances, leading to more accurate quantification. nih.govresearchgate.net The composition of the mobile phase, including the use of additives like formic acid, can significantly impact the ionization efficiency in the mass spectrometer. nih.gov

Development of Trace Analysis Methods in Complex Matrices

The detection of this compound at trace levels in complex matrices such as environmental or biological samples presents significant challenges due to the presence of numerous interfering compounds. wiley.com The development of robust trace analysis methods often requires extensive sample preparation to extract and concentrate the analyte of interest while removing matrix components. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed for this purpose. nih.gov

For the analysis of nitrogen mustard analogues in environmental samples, a method involving extraction with ethanol (B145695) followed by derivatization has proven effective. wiley.com In the analysis of sulfur mustard metabolites in urine, methods have been developed with limits of detection as low as 0.25 ng/mL, demonstrating the high sensitivity that can be achieved with optimized methods. researchgate.net The use of isotope-dilution calibration, where a stable isotope-labeled version of the analyte is used as an internal standard, is a powerful strategy to correct for matrix effects and variations in sample recovery, leading to highly accurate and precise quantification at trace levels. researchgate.net

Impurity Profiling and Chemical Fingerprinting for Synthetic Route Attribution

Impurity profiling is a powerful forensic tool that can be used to attribute a chemical to a specific synthetic route or batch. The basic principle is that different synthesis methods will result in a unique profile of impurities, creating a "chemical fingerprint" of the material. nih.gov Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is a particularly powerful technique for this application, as it provides enhanced separation and allows for the detection and identification of a large number of trace-level impurities. nih.govrsc.org

By analyzing the impurity profiles of different batches of a chemical, it is possible to identify characteristic impurities that are associated with a particular synthetic pathway. nih.gov Chemometric techniques, such as parallel factor analysis (PARAFAC), can be used to mathematically resolve co-eluting peaks and extract clean mass spectra for impurity identification. nih.gov This approach has been successfully applied to chemical weapon precursors to differentiate between samples from different commercial suppliers and to gain insights into the manufacturing process. nih.gov While not specifically documented for this compound, the principles of impurity profiling are broadly applicable to any synthesized chemical. nih.gov The identification of unique impurities can provide strong evidence for linking a sample to a particular source. nih.gov

Strategic Applications in Chemical Synthesis and Industrial Processes Chemically Focused

Role as an Intermediate in Multi-Step Organic Synthesis

Bis(2-diethylaminoethyl) sulfide (B99878) serves as a valuable intermediate in multi-step organic synthesis, primarily as a precursor for more complex molecules that incorporate the diethylaminoethyl moiety. Its chemical structure allows for transformations at the sulfide linkage or reactions involving the tertiary amine groups.

A key application lies in its potential to generate 2-diethylaminoethanethiol or related synthons through cleavage of the C-S bond. These intermediates are then utilized in the synthesis of various target molecules. For instance, analogous structures are fundamental in creating complex ligands and pharmacologically active compounds. The synthesis of N,N'-bis[2-(diethylamino)ethyl]oxamide and its dithio-oxalamide counterpart highlights the utility of the N,N-diethylethane-1,2-diamine backbone, which can be conceptually derived from precursors related to Bis(2-diethylaminoethyl) sulfide. researchgate.net In the construction of these oxamides and dithiooxamides, a diamine precursor is typically reacted with a derivative of oxalic acid, such as oxalyl chloride.

Furthermore, sulfide-containing molecules are employed as building blocks in the synthesis of specialized inhibitors. For example, the development of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which are potent glutaminase (B10826351) inhibitors, showcases the incorporation of a central sulfide unit. nih.gov While not a direct synthesis from this compound, it illustrates the strategic use of such sulfide intermediates in medicinal chemistry to create molecules with specific biological activities. nih.govmedwinpublishers.com The synthetic pathway to these complex molecules often involves the coupling of different heterocyclic systems through a thioether linkage.

The reactivity of the tertiary amine groups also allows for further functionalization, such as quaternization to form ammonium (B1175870) salts, which can alter the solubility and reactivity of the molecule for subsequent synthetic steps.

Contribution to Material Science Applications

In the realm of material science, particularly in coatings technology, the chemical functionality of this compound offers potential contributions to the properties of polymeric materials. Its bifunctional nature, possessing both a flexible sulfide linkage and reactive amine groups, allows it to be integrated into polymer networks to enhance specific characteristics.

The tertiary amine groups present in this compound can function as catalysts or curing agents in epoxy resin systems. threebond.co.jp The lone pair of electrons on the nitrogen atom can initiate the ring-opening polymerization of epoxy groups, leading to the formation of a cross-linked polymer network. atlantis-press.com This curing process is a typical SN2 nucleophilic addition reaction, where the amine attacks the electron-deficient carbon atom of the epoxy ring. atlantis-press.com The incorporation of this compound into an epoxy formulation can influence the cure kinetics and the final properties of the thermoset material.

Moreover, the thioether linkage can impart increased flexibility and toughness to the resulting polymer. Polysulfide-based polymers are known for their ability to improve the elongation and impact resistance of epoxy coatings. l-i.co.uk By integrating this compound into the polymer backbone, the inherent flexibility of the C-S-C bond can help to dissipate stress and prevent crack propagation, leading to more durable coatings. Sulfur-containing epoxy resins have been synthesized and studied to enhance properties like thermal stability and chemical resistance. uctm.eduresearchgate.net

The chemical interaction of this compound within a polymer matrix can be summarized as follows:

Functional GroupChemical Role in CoatingsResulting Property Enhancement
Tertiary AmineEpoxy resin curing agent/catalystCross-linking, hardness
Thioether LinkageFlexible spacer in polymer chainIncreased flexibility, impact resistance

These properties make it a candidate for formulation into specialized coatings for applications requiring a balance of hardness, flexibility, and chemical resistance.

Chemical Aspects in Gas Purification Processes

The presence of two tertiary amine groups makes this compound a strong candidate for use in gas purification, specifically for the selective removal of acidic gases like hydrogen sulfide (H₂S). This process, often referred to as gas sweetening, is crucial in the natural gas and biogas industries. cecoenviro.com

Tertiary amines exhibit kinetic selectivity for H₂S over carbon dioxide (CO₂). google.com The chemical mechanism for H₂S absorption is a rapid acid-base reaction. The basic tertiary amine readily accepts a proton from the weakly acidic H₂S, forming an ammonium hydrosulfide (B80085) salt:

R₃N + H₂S ⇌ [R₃NH⁺][SH⁻]

This reaction is nearly instantaneous. medwinpublishers.com In contrast, the reaction of tertiary amines with CO₂ is much slower because they cannot form a carbamate (B1207046) directly due to the absence of a hydrogen atom on the nitrogen. medwinpublishers.com The absorption of CO₂ in the presence of a tertiary amine requires the hydration of CO₂ to form carbonic acid (H₂CO₃), which then reacts with the amine:

CO₂ + H₂O ⇌ H₂CO₃ H₂CO₃ + R₃N ⇌ [R₃NH⁺][HCO₃⁻]

This two-step process is significantly slower than the direct reaction with H₂S, allowing for the selective removal of H₂S from gas streams containing both acidic gases. medwinpublishers.combre.com The efficiency of this process depends on factors such as the basicity of the amine, the concentration of the amine solution, temperature, and pressure. Studies on various amine structures have shown that tertiary amines are particularly stable for H₂S capture over multiple cycles. osti.govresearchgate.net

The dual amine functionality of this compound could potentially offer a higher loading capacity for H₂S compared to monoamines, making it an interesting subject for research in the development of new gas-treating solvents.

Acid GasReaction with Tertiary Amine (e.g., in this compound)Reaction KineticsSelectivity
Hydrogen Sulfide (H₂S)R₃N + H₂S ⇌ [R₃NH⁺][SH⁻]FastHigh
Carbon Dioxide (CO₂)CO₂ + H₂O + R₃N ⇌ [R₃NH⁺][HCO₃⁻]SlowLow

Applications in Advanced Chemical Formulations

This compound's chemical properties lend themselves to applications in advanced chemical formulations where it can act as a specialized additive. Its ability to function as a ligand for metal ions is a key aspect of this utility.

The diethylamino groups can act as bidentate or bridging ligands, coordinating to metal ions to form stable chelate complexes. This chelating ability can be harnessed in various industrial applications, such as in the mitigation of metal sulfide scale formation in oil and gas production. google.com Iron sulfide (FeS) scales are a common problem in sour systems, and chelating agents can sequester iron ions, preventing them from reacting with H₂S to form insoluble scales. The use of iron-chelating agents is an established method for controlling such deposits. nih.gov

Furthermore, the basic nature of the amine groups allows this compound to participate in the formation of ion-associate complexes. For example, it can react with acidic compounds to form salts with tailored properties. The synthesis of a tetraphenylborate (B1193919) complex with a similar diethylaminoethyl-containing structure demonstrates the formation of stable ion pairs. mdpi.com This property can be utilized to modify the solubility or delivery of other chemical agents in a formulation.

The combination of a soft sulfur donor atom and hard nitrogen donor atoms in one molecule also opens up possibilities in coordination chemistry and catalysis, where it could be used to stabilize specific oxidation states of metal catalysts or to influence the stereochemistry of catalytic reactions.

Metal Chelating Ability: Sequesters metal ions, preventing unwanted precipitation reactions.

Basicity: Forms salts and ion pairs, modifying the properties of other components in a formulation.

Ligand Properties: Potential to act as a ligand in catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(2-diethylaminoethyl) sulfide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between 2-diethylaminoethyl thiols and halogenated precursors. For reproducibility, use anhydrous solvents (e.g., dioxane or toluene) and sodium hydroxide as a base to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) . Hydrothermal conditions (e.g., controlled temperature and pressure) may improve yield for disulfide derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with elemental analysis and mass spectrometry. For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity. Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Refer to PubChem or EPA DSSTox for toxicity profiles and emergency response guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of existing studies, focusing on variables such as solvent systems, cell lines, or assay conditions. Use statistical tools (e.g., ANOVA or regression analysis) to identify confounding factors. Replicate experiments under standardized protocols and validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .

Q. What strategies are effective for studying the compound’s interaction with biological macromolecules?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations can predict interaction sites, while circular dichroism (CD) spectroscopy reveals conformational changes in proteins. Use radiolabeled analogs for tracking metabolic pathways in vitro .

Q. How can experimental design mitigate variability in catalytic applications of this compound?

  • Methodological Answer : Optimize reaction parameters (e.g., pH, temperature, and molar ratios) using design-of-experiments (DoE) frameworks like factorial design. Compare catalytic efficiency via turnover number (TON) and turnover frequency (TOF) calculations. Validate reproducibility across multiple batches and characterize byproducts via LC-MS .

Data Analysis & Critical Evaluation

Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling to assess confidence intervals. For outliers, perform Grubbs’ test or leverage robust statistical methods (e.g., trimmed means) .

Q. How can researchers address discrepancies between computational predictions and experimental results for sulfide derivatives?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics (MD) simulations or density functional theory (DFT) calculations. Cross-check with experimental data (e.g., crystallographic or spectroscopic) to refine computational models. Consider solvent effects and protonation states in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.